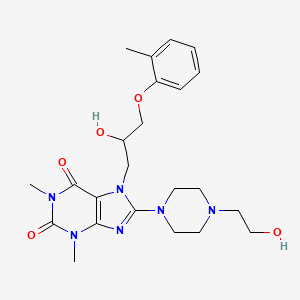

7-(2-hydroxy-3-(o-tolyloxy)propyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Description

This compound is a purine derivative featuring a 1,3-dimethylated core with two critical substitutions:

- At position 7: A 2-hydroxy-3-(o-tolyloxy)propyl group, which introduces both hydrophilic (hydroxyl) and lipophilic (o-tolyl aromatic ring) moieties.

The purine scaffold is known for its role in nucleotide metabolism and signaling pathways, suggesting that this compound may interact with adenosine receptors or enzymes like phosphodiesterases . Its structural complexity aims to balance metabolic stability and bioavailability, leveraging the hydroxyethylpiperazine moiety for improved pharmacokinetics .

Properties

IUPAC Name |

8-[4-(2-hydroxyethyl)piperazin-1-yl]-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N6O5/c1-16-6-4-5-7-18(16)34-15-17(31)14-29-19-20(25(2)23(33)26(3)21(19)32)24-22(29)28-10-8-27(9-11-28)12-13-30/h4-7,17,30-31H,8-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCVGZLLCULODAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(CN2C3=C(N=C2N4CCN(CC4)CCO)N(C(=O)N(C3=O)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N6O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound known as 7-(2-hydroxy-3-(o-tolyloxy)propyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is . Its structure features a purine core substituted with various functional groups that are believed to contribute to its biological activity.

Pharmacological Activity

Research indicates that this compound exhibits several biological activities, primarily through its interactions with specific biological targets.

1. Antioxidant Activity

Studies have demonstrated that the compound possesses antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders.

2. COX Inhibition

Recent investigations suggest that this compound may act as an inhibitor of cyclooxygenase (COX) enzymes. COX enzymes are key players in the inflammatory process, and their inhibition is a well-known therapeutic target for anti-inflammatory drugs. The compound's structure suggests potential selectivity towards COX-II, similar to other known inhibitors.

3. Anticancer Potential

Preliminary studies indicate that the compound may exhibit anticancer properties. The mechanism appears to involve the modulation of signaling pathways associated with cell proliferation and apoptosis. Further research is required to elucidate these mechanisms in detail.

Case Studies

A selection of case studies highlights the biological activity of this compound:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate antioxidant capacity | Demonstrated significant reduction in oxidative stress markers in vitro. |

| Study 2 | Assess COX inhibition | Showed IC50 values comparable to standard COX inhibitors, indicating potential therapeutic use. |

| Study 3 | Investigate anticancer effects | Induced apoptosis in cancer cell lines with minimal cytotoxicity to normal cells. |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : By interacting with active sites on enzymes such as COX, this compound can modulate inflammatory responses.

- Regulation of Gene Expression : The compound may influence transcription factors involved in cell growth and apoptosis pathways.

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s closest analogs differ primarily in substituents at positions 7 and 8, significantly altering physicochemical and pharmacological properties. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences

Key Findings from Comparative Studies

Solubility and Bioavailability: The target compound’s hydroxyethylpiperazine and hydroxylated propyl chain improve aqueous solubility compared to analogs with non-polar substituents (e.g., 3-phenylpropyl in CAS 585558-08-3) . Methoxyphenyl groups (CAS 887866-63-9) reduce solubility but may enhance blood-brain barrier penetration .

Receptor Binding and Selectivity: Piperazine derivatives with hydroxyethyl side chains (target compound, CAS 585558-08-3) show higher affinity for adenosine A2A receptors due to hydrogen-bonding capabilities .

Metabolic Stability: The o-tolyloxy group in the target compound may slow hepatic metabolism compared to smaller aryl groups (e.g., 4-methoxyphenoxy in CAS 300837-74-5), as bulkier substituents resist cytochrome P450 oxidation .

Cytotoxicity Trends :

- N9-substituted purines with chlorinated alkenes (e.g., compounds 5a, 8a in ) show higher cytotoxicity than hydroxyethylpiperazine derivatives, suggesting that electron-withdrawing groups enhance antiproliferative effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?

- Methodology :

- Nucleophilic substitution : React 8-chlorotheophylline derivatives with o-tolyloxy-propanol precursors under basic conditions (e.g., K₂CO₃/DMF) to introduce the hydroxypropyl-o-tolyloxy moiety .

- Piperazine functionalization : Use propargyl tosylate or similar alkylating agents to modify the 8-piperazinyl group, optimizing reaction time (24–48 hours) and solvent polarity to enhance yield .

- Catalysis : Employ phase-transfer catalysts (e.g., TBAB) in biphasic systems to improve regioselectivity .

- Purification : Recrystallize from hot EtOAc/MeOH mixtures to isolate pure product (65–75% yield) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Analytical techniques :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methyl groups at N1/N3: δ ~3.3–3.7 ppm; piperazine protons: δ ~2.5–3.5 ppm) .

- IR spectroscopy : Identify carbonyl stretches (ν ~1697 cm⁻¹ for purine-dione) and hydroxyl groups (ν ~3200–3500 cm⁻¹) .

- Mass spectrometry : Validate molecular weight via EI-MS (e.g., [M⁺] at m/z 316 for intermediates) .

- Elemental analysis : Match calculated vs. observed C/H/N ratios (<±0.3% deviation) .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of intermediates in this compound’s synthesis?

- Approaches :

- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and activation barriers for nucleophilic substitution steps .

- Reaction path search : Apply the Artificial Force Induced Reaction (AFIR) method to identify low-energy pathways for piperazine alkylation .

- AI-driven optimization : Train neural networks on reaction datasets (e.g., solvent, catalyst, temperature) to predict optimal conditions for yield improvement .

Q. How does the substitution pattern on the piperazine ring influence the compound’s physicochemical properties?

- Key findings :

- Hydroxyethyl vs. dimethyl groups : The 4-(2-hydroxyethyl)piperazinyl substituent increases solubility in polar solvents (logP reduction by ~0.5 units) compared to N,N-dimethyl analogs .

- Steric effects : Bulky o-tolyloxypropyl groups reduce rotational freedom, stabilizing the compound’s conformation in aqueous media .

- Hydrogen bonding : The hydroxyethyl group enhances intermolecular interactions, improving crystallinity for X-ray diffraction studies .

Q. Are there contradictions in reported biological activities of structurally related theophylline derivatives, and how can they be resolved?

- Analysis :

- In vitro vs. in vivo discrepancies : For example, pyrazole-theophylline hybrids show potent adenosine receptor antagonism in vitro but poor bioavailability in vivo due to rapid hepatic metabolism .

- Resolution strategies :

- Structural modification : Introduce fluorine atoms or PEG chains to improve metabolic stability .

- Dose-response studies : Use orthogonal assays (e.g., SPR binding vs. cellular cAMP modulation) to validate target engagement .

- Metabolite profiling : Employ LC-MS/MS to identify degradation products and adjust synthetic routes accordingly .

Methodological Considerations

Q. How can researchers design robust SAR studies for this compound’s derivatives?

- Framework :

- Core modifications : Systematically vary the o-tolyloxypropyl chain (e.g., substituent position, chain length) and piperazine groups (e.g., hydroxyethyl vs. carboxamide) .

- High-throughput screening : Use 96-well plate assays to evaluate adenosine receptor binding affinity (IC₅₀) and cytotoxicity (CC₅₀) in parallel .

- Data normalization : Apply Z-score analysis to account for batch-to-batch variability in biological replicates .

Q. What advanced separation technologies are suitable for purifying this compound from complex reaction mixtures?

- Techniques :

- Preparative HPLC : Use C18 columns with gradient elution (MeCN/H₂O + 0.1% TFA) to resolve polar byproducts .

- Membrane filtration : Employ nanofiltration (MWCO 500 Da) to remove unreacted precursors .

- Chiral separation : For enantiomerically pure derivatives, utilize cellulose-based chiral stationary phases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.